molecular formula C9H11NO2S B14276449 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide CAS No. 141111-65-1

4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide

Cat. No.: B14276449
CAS No.: 141111-65-1
M. Wt: 197.26 g/mol
InChI Key: WHTYDQHBVZRUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is an organic compound with a benzene ring substituted with a hydroxyl group, a methyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative that has the desired substituents.

    Functional Group Introduction: The hydroxyl group can be introduced via electrophilic aromatic substitution, while the methylsulfanyl group can be added through nucleophilic substitution.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate compound with N-methylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide could produce an amine.

Scientific Research Applications

4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity. The amide group can also interact with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-methylbenzamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    3-Methylsulfanylbenzamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.

    4-Hydroxy-3-methylbenzamide: Lacks the methylsulfanyl group, affecting its overall properties.

Uniqueness

4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

141111-65-1

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-hydroxy-N-methyl-3-methylsulfanylbenzamide

InChI

InChI=1S/C9H11NO2S/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12)

InChI Key

WHTYDQHBVZRUNQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.